(Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one
Description
(Z)-5-(1-Allyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configuration at the exocyclic double bond, which is critical for its biological activity. The compound features a 1-allyl-substituted indolin-3-ylidene moiety and a 4-methoxyphenethyl group at position 3 of the thiazolidinone core. These substituents influence its electronic, steric, and solubility properties, making it a candidate for antimicrobial, antifungal, or antioxidant applications.
Properties
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-3-13-24-18-7-5-4-6-17(18)19(21(24)26)20-22(27)25(23(29)30-20)14-12-15-8-10-16(28-2)11-9-15/h3-11H,1,12-14H2,2H3/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTNPBMPAMDMOI-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC=C)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC=C)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, highlighting its relevance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the condensation reaction between isatin derivatives and thiazolidinone precursors. The process may involve various catalysts and conditions to optimize yield and purity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been reported to possess activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
These results indicate that modifications in the structure can enhance antimicrobial potency, suggesting that this compound may also exhibit similar or improved activity.
Cytotoxicity Studies
Cytotoxicity assays using various cell lines, such as L929 and A549, have demonstrated that certain thiazolidinone derivatives can either inhibit or promote cell viability depending on their concentration and structure .
| Dose (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 79 |
| 50 | 74 | 67 |
The data suggests that while some derivatives can be cytotoxic at higher concentrations, others may enhance cell viability, indicating a complex interaction with cellular mechanisms.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Cell Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
- Apoptosis Induction : In cancer cells, certain thiazolidinones induce apoptosis through mitochondrial pathways.
Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives in drug development. For example, a series of thiazolopyridine derivatives were evaluated for their antibacterial properties, revealing promising results that could be paralleled in studies involving this compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone derivatives with modifications at positions 3 and 5 of the core structure have been extensively studied. Key comparisons include:
Key Observations :
- Antifungal Activity: The 1-methylindole substituent in compound 5f enhances activity, while bulkier groups (e.g., butyric acid in 4h) reduce efficacy .
- Electronic Effects: The 4-methoxyphenethyl group in the target compound is electron-donating, similar to 4-methoxybenzylidene in 3e, which may stabilize resonance interactions in the thiazolidinone core .
- Antioxidant Potential: Compounds with 4-methylbenzylidene (e.g., 5c) or nitrobenzylidene (e.g., 5j) show IC50 values ~17 µg/mL, comparable to ascorbic acid . The target’s indolinone moiety may confer similar radical-scavenging properties.
Q & A
Q. What are the key steps and optimization strategies for synthesizing (Z)-5-(1-allyl-2-oxoindolin-3-ylidene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one?
The synthesis typically involves:
- Core formation : Condensation of oxindole derivatives with thiazolidinone precursors under reflux with acetic acid and sodium acetate .
- Substituent introduction : Allylation or phenethylation via nucleophilic substitution or base-catalyzed reactions (e.g., using allyl bromide or 4-methoxyphenethyl halides) .
- Purification : Recrystallization from solvents like ethanol or chromatography for high-purity yields . Optimization : Adjusting reaction time (2–5 hours), temperature (70–100°C), and solvent polarity (e.g., DMF for polar intermediates) improves yields up to 85% .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and Z-configuration via coupling constants and chemical shifts (e.g., allyl protons at δ 5.2–5.8 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with methanol/water mobile phases .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 495.12) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro enzyme inhibition : Screen against kinases (e.g., CDK2) or inflammatory mediators (COX-2) at 1–50 µM concentrations .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Key interactions include hydrogen bonds with methoxyphenethyl groups and hydrophobic contacts with thioxothiazolidinone .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates robust binding) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., t₁/₂ > 60 min suggests in vivo viability) .
- SAR analysis : Modify substituents (e.g., replacing 4-methoxyphenethyl with 4-fluorophenethyl) to isolate activity trends .
Q. How does the Z-configuration influence reactivity and pharmacological properties?
- Stereoelectronic effects : The Z-isomer’s planar structure enhances π-π stacking with aromatic residues in enzyme active sites .
- Stability studies : Monitor isomerization under UV light or varying pH using HPLC; Z→E conversion occurs at pH > 9 .
Q. What crystallographic techniques validate the compound’s 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
